5-Amino-1,3,4-thiadiazol-2(3H)-one

描述

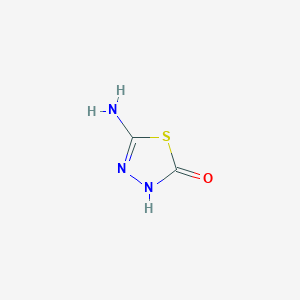

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-amino-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3OS/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDPFAWIADNOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=O)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325976 | |

| Record name | 5-Amino-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33901-30-3 | |

| Record name | NSC522433 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 1,3,4 Thiadiazol 2 3h One and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of 5-amino-1,3,4-thiadiazol-2(3H)-one and its derivatives rely on well-established organic reactions. These methods are characterized by their reliability and have been refined over many years of research.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of the 1,3,4-thiadiazole (B1197879) core. These reactions typically involve the formation of the heterocyclic ring from one or more acyclic precursors in a single step, often with the elimination of a small molecule like water or an alcohol.

A common strategy involves the reaction of thiosemicarbazide (B42300) or its derivatives with a suitable cyclizing agent. For instance, the synthesis of 5-amino-2-ethoxy-1,3,4-thiadiazole can be achieved through the reaction of ethyl thiocarbazate with cyanogen bromide in the presence of a base. nih.gov The resulting intermediate can then be hydrolyzed under acidic conditions to yield the desired this compound. nih.gov

| Starting Material | Reagent | Product | Reference |

| Ethyl thiocarbazate | Cyanogen bromide, NaOH | 5-Amino-2-ethoxy-1,3,4-thiadiazole | nih.gov |

| 5-Amino-2-ethoxy-1,3,4-thiadiazole | c-HCl, Dioxane | This compound | nih.gov |

Amidation and Acylation Reactions

The amino group at the 5-position of the 1,3,4-thiadiazole ring is a versatile handle for further functionalization through amidation and acylation reactions. These reactions are crucial for creating a diverse library of derivatives with varied biological activities.

For example, novel sulfonamide and carboxamide derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been synthesized by reacting the amino group with various sulfonyl chlorides and carbamoyl chlorides. nih.gov This approach allows for the introduction of a wide range of substituents, thereby modulating the physicochemical properties of the final compounds. nih.gov

Similarly, the amidation of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with different phenylacetic acid derivatives has been reported. researchgate.net These reactions are often facilitated by coupling agents to promote the formation of the amide bond.

| 5-Aminothiadiazole Derivative | Reagent | Product Type |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Sulfonyl chlorides, Carbamoyl chlorides | Sulfonamide/Carboxamide derivatives |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Phenylacetic acid derivatives | N-phenylacetamide derivatives |

Mannich Reactions

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. While direct examples of Mannich reactions on this compound are not extensively reported, the principles of this reaction are applicable to related heterocyclic systems. For instance, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have been synthesized by reacting the parent oxadiazole with formaldehyde and various primary aromatic amines or 1-substituted piperazines. nih.gov This suggests that the endocyclic NH group of this compound could potentially undergo aminomethylation to yield N-Mannich bases.

| Heterocyclic Core | Reagents | Product |

| 5-phenyl-1,3,4-oxadiazole-2-thione | Formaldehyde, Primary/Secondary Amine | N-Mannich bases |

Heterocyclization Reactions

Heterocyclization encompasses a broad range of reactions that form a heterocyclic ring. In the context of 1,3,4-thiadiazoles, this often involves the cyclization of linear precursors containing the necessary nitrogen, carbon, and sulfur atoms.

One classical method involves the alkali-catalyzed thermal cyclization of 1-alkyl and 1,6-dialkyl-2,5-dithiobiureas to produce 2-alkylamino-1,3,4-thiadiazoline-5-thiones. connectjournals.com Another approach is the acid-catalyzed cyclization of 3-acyldithiocarbazic esters to form substituted 1,3,4-thiadiazoles. connectjournals.com Microwave-assisted and thermal heterocyclization of 1,6-disubstituted-2,5-dithiobiureas can also lead to the formation of 5-substituted amino connectjournals.comnuph.edu.uaresearchgate.net thiadiazole-2-thiones. connectjournals.com

Novel Synthetic Pathways and Mechanistic Insights

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of 5-amino-1,3,4-thiadiazole derivatives. These modern approaches often focus on improving reaction yields, reducing reaction times, and employing more environmentally friendly conditions.

A one-pot, three-component reaction has been developed for the synthesis of N-substituted 5-amino-1,3,4-thiadiazole derivatives. researchgate.net This method involves the reaction of a ketene S,S-acetal with hydrazine and an isothiocyanate in a green solvent, offering advantages such as high yields and simple reaction conditions. researchgate.net

Mechanistic studies, including quantum chemistry calculations, have been employed to understand the formation of the 1,3,4-thiadiazole ring. For example, the formation of 2-amino-5-methyl-1,3,4-thiadiazole has been shown to be a multi-step process involving tautomerism of thiosemicarbazide, formation of a protonated intermediate, and subsequent dehydration and cyclization steps. cyberleninka.ru Such computational studies provide valuable insights into the reaction pathways and help in optimizing reaction conditions.

A proposed mechanism for the cyclization of thiohydrazides to form 1,3,4-thiadiazole derivatives involves the initial formation of an intermediate which then undergoes intramolecular cyclization and dehydration to yield the final product.

| Approach | Key Features |

| One-pot, three-component reaction | Green synthesis, high yield, simple conditions |

| Quantum chemistry calculations | Elucidation of reaction mechanisms, estimation of activation barriers |

Molecular Structure and Tautomerism of 5 Amino 1,3,4 Thiadiazol 2 3h One

Tautomeric Equilibria and Forms

5-Amino-1,3,4-thiadiazol-2(3H)-one can exist in different tautomeric forms due to the mobility of protons. The primary equilibrium is between the amino-oxo form, the imino-hydroxy form, the amino-thiol form, and the imino-thione form. Spectroscopic evidence and computational studies are essential to determine the predominant tautomer in different states (solid, solution) and its influence on the molecule's properties. The stability of these forms is influenced by factors such as solvent polarity and intra- and intermolecular hydrogen bonding. mdpi.comrsc.org For instance, in some derivatives, the keto-enol tautomerism is significantly influenced by the electronic character of the solvent. mdpi.com

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the molecular structure of this compound is achieved through the application of various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.

In the ¹H NMR spectrum, recorded in DMSO-d₆, a broad signal appears at approximately 11.3 ppm, which is attributed to the proton of the NH group. nih.gov The protons of the amino (NH₂) group are observed as a broad signal around 6.4 ppm. nih.gov

The ¹³C NMR spectrum in DMSO-d₆ shows a signal for the carbonyl carbon (C=O) at approximately 153.0 ppm and a signal for the carbon atom in the C=N bond at around 169.4 ppm. nih.gov These chemical shifts provide valuable information about the electronic environment of the carbon atoms within the heterocyclic ring and confirm the presence of the oxo and amino functionalities.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides key insights into the functional groups present in this compound.

The IR spectrum, typically recorded using a KBr pellet, displays characteristic absorption bands. A strong band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carbonyl group. nih.gov Bands in the region of 3450 cm⁻¹ and 3150 cm⁻¹ are assigned to the stretching vibrations of the NH and NH₂ groups, respectively. nih.gov Additional bands around 1610 cm⁻¹ and 1500 cm⁻¹ correspond to C=N stretching vibrations. nih.gov

Raman spectroscopy complements IR data and is particularly useful for studying symmetric vibrations and bonds involving heavier atoms like sulfur. The combination of both techniques allows for a more complete vibrational assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound and its derivatives typically exhibits absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions associated with the conjugated system of the thiadiazole ring and the carbonyl and amino groups. The position and intensity of these bands can be influenced by the solvent and the specific tautomeric form present.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound to be 117.13 g/mol . nih.gov The fragmentation pattern provides valuable structural information, revealing the stability of the thiadiazole ring and the nature of the substituent groups.

Solid-State Structure Determination via X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. For this compound, X-ray diffraction analysis has confirmed its molecular geometry and packing in the crystal lattice. nih.gov

The crystal structure reveals that the 1,3,4-thiadiazolin-2-one ring is nearly planar. nih.gov The bond lengths within the ring provide insight into the degree of electron delocalization. For instance, the shorter N4—C5 bond distance compared to the C2—N3 bond distance is consistent with a greater double bond character for the former. nih.gov The crystal structure is stabilized by a network of intermolecular hydrogen bonds, specifically N—H···N and N—H···O interactions, which link the molecules into a two-dimensional sheet. nih.gov The asymmetric unit of the title compound, C₂H₃N₃OS, contains three independent but similar molecules. nih.gov

Table 3: Crystal Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₃N₃OS | nih.gov |

| Molecular Weight | 117.13 g/mol | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 7.2860 (2) | nih.gov |

| b (Å) | 10.2982 (3) | nih.gov |

| c (Å) | 10.7727 (3) | nih.gov |

| α (°) | 63.721 (3) | nih.gov |

| β (°) | 73.122 (2) | nih.gov |

| γ (°) | 76.737 (2) | nih.gov |

| Volume (ų) | 688.74 (3) | nih.gov |

| Z | 6 | nih.gov |

Chemical Reactivity and Derivatization Strategies of 5 Amino 1,3,4 Thiadiazol 2 3h One

Reactions at the 5-Amino Group

The exocyclic amino group at the 5-position of the 1,3,4-thiadiazole (B1197879) ring is a primary site for chemical modification. Its nucleophilic character allows for a variety of reactions, including acylation, nucleophilic substitution, and diazotization followed by coupling reactions.

Acylation Reactions

The amino group of 5-amino-1,3,4-thiadiazole derivatives readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides. This reaction is a common strategy to introduce a wide array of functional groups, leading to the synthesis of novel compounds with potential biological activities.

For instance, the acylation of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride in the presence of anhydrous sodium acetate (B1210297) yields 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. mdpi.com This key intermediate can be further modified. The reaction typically proceeds by stirring the reactants in a suitable solvent like dry acetone.

| Reactant | Acylating Agent | Conditions | Product |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | Anhydrous sodium acetate, dry acetone | 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide |

Table 1: Examples of Acylation Reactions.

Nucleophilic Substitution Reactions

The products of acylation reactions can serve as substrates for subsequent nucleophilic substitution reactions. The introduction of a reactive group, such as a halogen, in the acyl chain allows for the facile introduction of various nucleophiles.

Following the synthesis of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, the chloro group can be displaced by nucleophiles like pyridine (B92270) or substituted piperazines. mdpi.com Heating the chloro-acetylated derivative with pyridine under reflux results in the formation of a pyridinium (B92312) salt. Similarly, reaction with substituted piperazines in dry benzene (B151609) with a catalytic amount of triethylamine (B128534) yields the corresponding piperazinyl-substituted acetamides. mdpi.com

| Substrate | Nucleophile | Conditions | Product |

| 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Pyridine | Reflux | 1-(2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)pyridinium chloride |

| 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-methylpiperazine | Dry benzene, triethylamine, reflux | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide |

Table 2: Examples of Nucleophilic Substitution Reactions.

Diazotization and Coupling Reactions

The primary amino group of 5-amino-1,3,4-thiadiazole derivatives can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the heterocyclic ring. This diazotization is typically carried out at low temperatures using a nitrosating agent, such as sodium nitrite (B80452), in the presence of a strong acid. nih.gov

The resulting diazonium salts are generally unstable and are used in situ for subsequent coupling reactions with electron-rich aromatic compounds like phenols and anilines to form highly colored azo dyes. nih.gov For example, 2-amino-5-thiol-1,3,4-thiadiazole can be diazotized and then coupled with various activated aromatic compounds to produce a range of azo compounds. researchgate.net The basicity and reactivity of the exocyclic amino group can be reduced due to the presence of the electronegative nitrogen atoms in the thiadiazole ring, which can make diazotization challenging. researchgate.net

| Starting Material | Coupling Partner | Product |

| 2-amino-5-thiol-1,3,4-thiadiazole | Aniline | Azo dye derivative |

| 2-amino-5-thiol-1,3,4-thiadiazole | N,N-dimethylaniline | Azo dye derivative |

| 2-amino-5-thiol-1,3,4-thiadiazole | Phenol | Azo dye derivative |

Table 3: Examples of Diazotization and Coupling Reactions.

Heterocyclic Transformations of the 1,3,4-Thiadiazole Ring System

Under certain conditions, the 1,3,4-thiadiazole ring itself can undergo rearrangement to form other heterocyclic systems. These transformations are of significant interest as they provide pathways to novel molecular scaffolds.

One notable transformation is the rearrangement of 2-amino-1,3,4-thiadiazole (B1665364) in the presence of methylamine (B109427) to yield a triazolinethione. nih.gov This type of ring transformation highlights the dynamic nature of the thiadiazole ring and its potential to serve as a precursor for other heterocyclic structures.

Mechanistic Studies of Reaction Pathways

The mechanism of diazotization of primary aromatic amines, a reaction applicable to 5-amino-1,3,4-thiadiazole derivatives, involves the in situ generation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated, and after the loss of water, forms the highly electrophilic nitrosonium ion (NO⁺). organic-chemistry.org The amino group of the thiadiazole then attacks the nitrosonium ion, and after a series of proton transfers and elimination of a water molecule, the diazonium salt is formed. organic-chemistry.org

The formation of the 1,3,4-thiadiazole ring itself often involves the cyclization of thiosemicarbazide (B42300) derivatives. mdpi.com For example, the reaction between a thiosemicarbazide and a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE) proceeds through the acylation of the thiosemicarbazide followed by cyclodehydration to form the 2-amino-1,3,4-thiadiazole. mdpi.com

Computational and Theoretical Investigations of 5 Amino 1,3,4 Thiadiazol 2 3h One and Its Analogues

Density Functional Theory (DFT) Based Analyses

Density Functional Theory (DFT) has emerged as a principal method for the computational study of 1,3,4-thiadiazole (B1197879) derivatives, offering a balance between accuracy and computational cost. These studies provide a detailed understanding of the electronic and structural properties of these compounds.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 5-Amino-1,3,4-thiadiazol-2(3H)-one and its analogues. The process of geometry optimization involves finding the minimum energy structure on the potential energy surface. For the title compound, the 1,3,4-thiadiazolin-2-one unit is found to be nearly planar. nih.gov

Studies on related 1,3,4-thiadiazole derivatives have shown that DFT methods, such as B3LYP with basis sets like 6-31G**, can accurately predict molecular geometries that are in good agreement with experimental data from X-ray diffraction. researchgate.net For instance, in 2-amino-5-phenyl-1,3,4-thiadiazole, the optimized bond lengths and angles calculated using both Hartree-Fock and DFT methods correspond well with experimental findings. nih.gov

Conformational analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, is also a key aspect. For derivatives with flexible side chains, DFT calculations can identify the most stable conformers. For example, in the study of 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, conformational analysis revealed the most stable isomer, which was supported by spectroscopic data. iu.edu.sa The planarity of the 1,3,4-thiadiazole ring is a common feature, with dihedral angles close to 0°. acs.org

| Parameter | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (B3LYP) | 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (M06-2X) |

| Bond Lengths (Å) | ||

| N–N (thiadiazole) | 1.358 | - |

| C5–N6 (ring-amino) | 1.363 | 1.364 |

| N6–H8 | 1.007 | - |

| N6–H7 | 1.011 | - |

| C9–F12 | 1.355 | 1.340 |

| C9–F10 | 1.355 | 1.342 |

| **Dihedral Angles (°) ** | ||

| C4–S3–C5–N6 | ~176.5 | - |

| N1–N2–C5–N6 | ~176.5 | - |

| Data sourced from a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. acs.org |

Vibrational Spectra Prediction and Interpretation (IR, Raman)

Theoretical vibrational analysis is a powerful tool for assigning the various vibrational modes observed in experimental Infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental data. For 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419), the calculated vibrational spectra using the B3LYP/6-31G** method showed good agreement with the experimental IR and Raman spectra. researchgate.net

A detailed interpretation of the infrared spectra of this compound has been reported based on DFT calculations at the B3LYP/6-31G(d,p) level. scholarsresearchlibrary.com For instance, N-H stretching vibrations are typically predicted in the region of 3200-3500 cm⁻¹. scholarsresearchlibrary.com In a study on 2-amino-5-phenyl-1,3,4-thiadiazole, the B3LYP method was found to be superior to the scaled Hartree-Fock approach for predicting vibrational frequencies. nih.gov The theoretical spectra of various 1,3,4-thiadiazole derivatives have been used to confirm their successful synthesis and to understand the influence of different substituents on the vibrational modes. dergipark.org.tr

| Vibrational Mode | Experimental FT-IR | Calculated (B3LYP) |

| N-H stretching | 3411, 3516, 3520 | 1775, 3411, 3516, 3520 |

| C=N stretching | 1620 | - |

| C-S-C asymmetric stretching | 1396 | - |

| C-S-C symmetric stretching | 1273 | - |

| Data presented for illustrative purposes based on findings for this compound and a related derivative. scholarsresearchlibrary.comjmchemsci.com |

Electronic Structure Characterization (HOMO-LUMO, MESP, Dipole Moments)

The electronic properties of this compound and its analogues are crucial for understanding their reactivity and potential applications. DFT calculations provide valuable insights into these properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scholarsresearchlibrary.com For this compound, the frontier orbital gap was calculated to be 4.505 eV. scholarsresearchlibrary.com A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In derivatives of 1,3,4-thiadiazole, the nitrogen and sulfur atoms of the ring and the oxygen atoms of substituents are often identified as nucleophilic sites, while the hydrogen atoms of the amino group are typically electrophilic regions.

| Property | Calculated Value |

| HOMO-LUMO Energy Gap | 4.505 eV |

| Dipole Moment (B3LYP/6-311G(d,p)) | 6.6832 Debye |

| Dipole Moment (B3LYP/6-31G(d,p)) | 3.8533 Debye |

| Data sourced from theoretical studies on this compound. scholarsresearchlibrary.com |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer. In studies of 1,3,4-thiadiazole derivatives, NBO analysis has been used to investigate the stability arising from these electronic interactions and the strength of hydrogen bonds in dimeric structures. acs.org This analysis can quantify the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis type) NBOs, providing a deeper understanding of the electronic structure.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions, TD-DFT can help to interpret experimental spectra and understand the nature of the excited states. For derivatives of 1,3,4-thiadiazole, TD-DFT calculations have been performed to study their absorption spectra in various solvents, showing good agreement with experimental results. researchgate.net These calculations can identify the specific molecular orbitals involved in the electronic transitions, providing a detailed understanding of the photophysical properties of these compounds. For example, resonance Raman spectroscopy combined with DFT calculations has been used to study the photo-induced excited-state dynamics of 2-amino-5-(methylthio)-1,3,4-thiadiazole. zstu.edu.cn

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule (ligand) with a biological target, typically a protein.

Several studies have employed molecular docking to investigate the potential biological activities of 1,3,4-thiadiazole derivatives. For instance, novel 1,3,4-thiadiazole derivatives have been docked into the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase, a target in cancer therapy. nih.gov The results of these studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. psu.edu

In other research, 1,3,4-thiadiazole derivatives have been investigated as potential inhibitors of peptide deformylase, an antibacterial target, and paraoxonase 1 (PON1) activators. psu.edunih.gov Molecular docking studies have helped to elucidate the binding modes and identify the crucial amino acid residues involved in the interaction. psu.eduresearchgate.netuowasit.edu.iq These computational insights are valuable for the rational design of new and more potent inhibitors or activators.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 1,3,4-Thiadiazole derivative 4h | EGFR TK | - | - |

| 1,3,4-Thiadiazole derivative B12 | Peptide Deformylase (1G27) | -7.1 (Glide XP) | Gly45, Gly89, Glu95, Cys90, Leu91, Leu46, Met38, Ile44, Ile128 |

| 1,3,4-Thiadiazole derivative B8 | Peptide Deformylase (1G27) | -6.8 (Glide XP) | Gly45, Gly89, Glu95, Cys90, Leu91, Leu46, Met38, Ile44, Ile128 |

| 1,3,4-Thiadiazole derivative L3 | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | - |

| Data compiled from various molecular docking studies. nih.govpsu.eduresearchgate.net |

Protein-Ligand Interaction Profiling

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a protein target. nih.govuowasit.edu.iq Studies on 5-amino-1,3,4-thiadiazole derivatives have utilized this method to understand their interactions with various protein active sites. nih.govuowasit.edu.iq

For instance, in a study of 5-amino-1,3,4-thiadiazole-appended isatins, molecular docking was employed to investigate their binding modes with fungal and chemokine pathway proteins. nih.gov The results indicated strong binding interactions, supporting the potential of these compounds as inhibitors. nih.gov Similarly, docking studies of new 1,3,4-thiadiazole derivatives with ADP-sugar pyrophosphatase revealed significant binding, with one derivative showing a docking score of -8.9 kcal/mol, indicating a strong interaction. uowasit.edu.iqresearchgate.net

The interaction profiling often reveals key amino acid residues involved in the binding. For example, docking of a potent 2-amino-1,3,4-thiadiazole (B1665364) derivative with Cyclin-Dependent Kinase 2 (CDK2) showed interactions with residues such as PHE82, LEU183, and GLU81. vensel.org In another study, a potent imidazo[2,1-b] nih.govuowasit.edu.iqresearchgate.netthiadiazole derivative exhibited strong hydrogen bonding with S280 and Y282 residues within the kinase I receptor domain. nih.gov These detailed interaction profiles are crucial for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors.

| Derivative Class | Protein Target | Key Interacting Residues | Reference |

| 5-Amino-1,3,4-thiadiazole-appended isatins | Fungal and chemokine pathway proteins | Not specified | nih.gov |

| 1,3,4-Thiadiazole derivatives | ADP-sugar pyrophosphatase | Not specified | uowasit.edu.iqresearchgate.net |

| 2-Amino-1,3,4-thiadiazole derivative | Cyclin-Dependent Kinase 2 (CDK2) | PHE82, LEU183, GLU81 | vensel.org |

| Imidazo[2,1-b] nih.govuowasit.edu.iqresearchgate.netthiadiazole derivative | Kinase I receptor domain | S280, Y282 | nih.gov |

Binding Affinity Predictions for Enzyme Active Sites

Predicting the binding affinity between a ligand and a protein is a critical step in drug discovery. nih.gov Computational methods provide an efficient way to estimate these affinities, helping to prioritize compounds for synthesis and biological testing.

Molecular docking simulations are frequently used to calculate binding energies, which serve as an indicator of binding affinity. For example, a series of novel 1,3,4-thiadiazole derivatives were evaluated for their binding affinity to the Bcr-Abl protein kinase. One compound, featuring a nitrothiazole moiety, demonstrated a significant binding energy, which was consistent with its observed inhibitory activity. nih.gov

In another study, the binding affinities of pyridyl–pyridazine derivatives, which can be considered analogues, were predicted for acetyl- and butyrylcholinesterase. The calculated binding energies ranged from -6.35 to -10.21 kcal/mol for acetylcholinesterase and -7.45 to -13.84 kcal/mol for butyrylcholinesterase, indicating strong interactions. mdpi.com Furthermore, a molecular docking study of new 1,3,4-thiadiazole derivatives against the main protease of SARS-CoV-2 revealed binding energies as low as -7.50 kcal/mol, suggesting their potential as viral inhibitors. nih.gov These predictions are instrumental in identifying promising candidates for further development.

| Compound Series | Enzyme Target | Predicted Binding Affinity Range (kcal/mol) | Reference |

| Pyridyl–pyridazine derivatives | Acetylcholinesterase | -6.35 to -10.21 | mdpi.com |

| Pyridyl–pyridazine derivatives | Butyrylcholinesterase | -7.45 to -13.84 | mdpi.com |

| 1,3,4-Thiadiazole derivatives | SARS-CoV-2 Main Protease | up to -7.50 | nih.gov |

| N-Mannich bases of 1,3,4-oxadiazole | Not specified | up to -14.5 | mdpi.com |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. acs.orgmdpi.com

Correlating Structural Modifiers with Biological Activity

SAR studies involve systematically altering the structure of a lead compound and observing the effect on its biological activity. For 5-amino-1,3,4-thiadiazole derivatives, these studies have provided valuable insights. For instance, research on 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives as adenosine (B11128) A3 receptor antagonists revealed that a methoxy (B1213986) group on the phenyl ring and N-acetyl or propionyl substitutions on the amino group significantly increased binding affinity and selectivity. nih.gov

In a series of 1,3,4-thiadiazole-based anticancer agents, the introduction of different substituents at the 5-position of the thiadiazole ring led to varying cytotoxic activities. mdpi.com Specifically, compounds with substituted piperazine (B1678402) and benzyl (B1604629) piperidine (B6355638) moieties showed high activity against MCF-7 and HepG2 cancer cell lines. mdpi.com Another study on cinnamic acid derivatives with a 1,3,4-thiadiazole ring found that the presence of two methoxy groups on the phenyl rings resulted in the best activity against breast and lung cancer cell lines. mdpi.com These findings highlight the importance of specific structural features for biological activity.

QSAR models provide a quantitative correlation between the structural properties and biological activities of a series of compounds. researchgate.net A QSAR study on the leishmanicidal activity of 5-substituted-1,3,4-thiadiazole derivatives indicated that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) has a significant impact on their activity, suggesting an electron transfer mechanism. researchgate.net

| Structural Modification | Biological Activity | Reference |

| Methoxy group on phenyl ring and N-acetyl/propionyl substitution | Increased binding affinity and selectivity for human adenosine A3 receptors | nih.gov |

| Substituted piperazine and benzyl piperidine moieties | High cytotoxicity against MCF-7 and HepG2 cancer cell lines | mdpi.com |

| Two methoxy groups on phenyl rings of cinnamic acid derivatives | Best activity against breast and lung cancer cell lines | mdpi.com |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. bu.edu.egnih.gov This model can then be used to design new molecules with improved potency and selectivity. nih.gov

A 3D-QSAR pharmacophore model was developed for a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 kinase inhibitors. semanticscholar.org The model highlighted the importance of steric and electrostatic fields at specific positions for enhanced inhibitory activity. For example, the model suggested that a bulky group at one position and electronegative groups at others would be favorable for biological activity. semanticscholar.org

In another study, a pharmacophore model for spleen tyrosine kinase (SYK) inhibitors was generated based on known inhibitors. nih.gov The model, consisting of hydrogen bond donors, acceptors, and aromatic rings, was used to screen a database for new potential inhibitors. nih.gov Similarly, a ligand-based design approach was used to synthesize novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as inhibitors of the SARS-CoV-2 main protease, based on the pharmacophoric features of a known inhibitor. bu.edu.eg This approach led to the identification of compounds with promising inhibitory effects. bu.edu.eg

| Target | Key Pharmacophoric Features | Application | Reference |

| PIM-1 Kinase | Steric and electrostatic fields | Design of new 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine inhibitors | semanticscholar.org |

| Spleen Tyrosine Kinase (SYK) | Hydrogen bond donors, acceptors, aromatic rings | Virtual screening for new inhibitors | nih.gov |

| SARS-CoV-2 Main Protease | H-bond donor (amidic group) | Design of N-(5-nitrothiazol-2-yl)-carboxamido derivatives | bu.edu.eg |

Coordination Chemistry of 5 Amino 1,3,4 Thiadiazol 2 3h One As a Ligand

Ligand Design and Metal Ion Complexation

The design of ligands based on the 1,3,4-thiadiazole (B1197879) scaffold is a strategic approach to creating novel coordination compounds with specific properties. The core structure, 5-amino-1,3,4-thiadiazol-2(3H)-one, is an isomer of 5-amino-2H-1,2,4-thiadiazolin-3-one and has attracted attention for its potential biological activities. nih.gov The parent molecule is essentially planar, a feature that can influence the stereochemistry of its metal complexes. nih.gov

Researchers often modify the basic 1,3,4-thiadiazole structure to enhance its chelating ability and to modulate the properties of the resulting metal complexes. A common analogue in coordination studies is 5-amino-1,3,4-thiadiazole-2-thiol (B144363), the thione tautomer. The synthesis of this ligand can be achieved through the reaction of thiosemicarbazide (B42300) with carbon disulfide in the presence of potassium hydroxide, followed by acidification. jmchemsci.com Further modifications, such as creating Schiff bases by reacting the amino group with various aldehydes, or introducing substituents at different positions, create polydentate ligands capable of forming stable complexes with a range of transition metals. jmchemsci.comresearchgate.net

The complexation process typically involves reacting the thiadiazole-based ligand with metal salts, such as chlorides or sulfates, in a suitable solvent like ethanol. researchgate.netnih.govresearchgate.net The synthesis of new molecules containing both a 1,2,4-triazole (B32235) and a thiadiazole moiety is also a promising direction for developing biologically active substances. zsmu.edu.ua For instance, classical synthetic methods have been used to isolate 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, which was subsequently complexed with Cu(II) and Zn(II) ions. nih.gov The introduction of reactive substituents like -OH and -NH2 increases the number of potential metal-binding sites. nih.gov Similarly, a series of 5-amino-1,3,4-thiadiazole appended isatins have been synthesized, starting from thiosemicarbazide and isatin (B1672199), to explore their pharmacological properties. nih.gov

Metal ions that have been successfully complexed with derivatives of this ligand system include:

Cobalt (II) nih.govresearchgate.net

Nickel (II) jmchemsci.comresearchgate.netnih.govresearchgate.net

Copper (II) nih.govresearchgate.netnih.gov

Chromium (III) jmchemsci.com

Zinc (II) nih.gov

The stoichiometry of these complexes varies, with metal-to-ligand ratios of 1:1 and 1:2 being common, influenced by the coordination number of the metal ion and the denticity of the ligand. nih.gov

Characterization of Coordination Complexes

A suite of analytical and spectroscopic techniques is employed to elucidate the structure and properties of the synthesized metal complexes. These methods confirm the coordination of the ligand to the metal center and help determine the geometry of the complex.

Elemental Analysis and Molar Conductivity: Elemental analysis is used to determine the empirical formula of the complexes, confirming the metal-to-ligand ratio. nih.govresearchgate.net Molar conductance measurements in solvents like DMF can distinguish between electrolytic and non-electrolytic complexes, indicating whether anions are part of the coordination sphere or exist as counter-ions. jmchemsci.com

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: FT-IR spectroscopy is crucial for identifying the ligand's binding sites. A shift in the vibrational frequencies of functional groups like C=N, N-N, C-S, and the amino group upon complexation provides direct evidence of coordination. For example, the appearance of new bands at lower frequencies (typically below 600 cm⁻¹) is often attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. jmchemsci.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to confirm its structure. nih.govjmchemsci.comzsmu.edu.ua Changes in the chemical shifts of protons and carbons near the binding sites upon complexation can also provide insights into the coordination mode.

Electronic (UV-Visible) Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in proposing the geometry of the coordination sphere (e.g., octahedral, tetrahedral, or square planar). nih.govresearchgate.net

Mass Spectrometry: Mass spectrometry helps in confirming the molecular weight of the synthesized ligands and complexes. jmchemsci.com

The following table summarizes the characterization data for representative metal complexes with ligands derived from the 5-amino-1,3,4-thiadiazole scaffold.

| Metal Ion | Ligand Derivative | Characterization Methods | Proposed Geometry | Reference |

| Ni(II) | Schiff base of 5-amino-1,3,4-thiadiazole-2-thiol | Molar conductivity, FT-IR, ¹H-NMR, Mass spec | Square Planar | jmchemsci.com |

| Cr(III) | Schiff base of 5-amino-1,3,4-thiadiazole-2-thiol | Molar conductivity, FT-IR, ¹H-NMR, Mass spec | Octahedral | jmchemsci.com |

| Co(II) | 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Elemental analysis, IR, UV-Vis, Conductimetry | Not specified | nih.govresearchgate.net |

| Ni(II) | 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Elemental analysis, IR, UV-Vis, Conductimetry | Not specified | nih.govresearchgate.net |

| Cu(II) | 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Elemental analysis, IR, UV-Vis, Conductimetry | Not specified | nih.govresearchgate.net |

| Zn(II) | 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | UV-Vis, FT-IR, LC-MS, NMR, XRD | Dihydrate complex | nih.gov |

| Cu(II) | 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | UV-Vis, FT-IR, LC-MS, NMR, XRD | Dihydrate complex | nih.gov |

Mechanistic Insights into Metal-Ligand Binding Modes

The 5-amino-1,3,4-thiadiazole ring system is rich in potential donor sites, leading to several possible coordination modes. The specific binding mechanism depends on the ligand's structure, the metal ion, and reaction conditions.

The molecule can act as a monodentate, bidentate, or even tridentate ligand. jmchemsci.com Coordination commonly occurs through:

The endocyclic nitrogen atoms: One of the ring nitrogen atoms, typically the one at the 4-position, is a frequent coordination site. nih.gov

The exocyclic amino group: The nitrogen of the amino group at the C5 position can participate in binding.

The exocyclic keto/thione group: The oxygen (in the -one form) or sulfur (in the -thiol/-thione form) atom at the C2 position is another key coordination site.

In many reported complexes, the ligand acts as a chelate, binding to the metal ion through multiple donor atoms to form a stable ring structure. For example, in complexes of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole with Zn(II) and Cu(II), chelation occurs via one of the thiadiazole nitrogen atoms and the deprotonated hydroxyl group of the attached phenyl ring. nih.gov For Schiff base derivatives, the imine nitrogen also becomes an important coordination site. A Schiff base derived from 5-mercapto-1,3,4-thiadiazole was found to act as a bidentate ligand in a Ni(II) complex and as a tridentate ligand in a Cr(III) complex. jmchemsci.com

Theoretical studies, such as those using the HyperChem program, can complement experimental data by investigating the electrostatic potential of the ligand to identify the most active (electron-rich) sites for metal coordination. jmchemsci.com Molecular docking studies can also be employed to theoretically probe and compare the binding modes of these compounds with biological targets. nih.gov The process of forming the final complex is a self-assembly driven by the geometric preferences of the metal center and the shape and donor sites of the ligand. mdpi.com

Synergistic Biological Effects of Metal Complexes

While 1,3,4-thiadiazole derivatives themselves exhibit a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties, their complexation with metal ions can often lead to enhanced or synergistic effects. mdpi.comgranthaalayahpublication.org This enhancement is frequently explained by chelation theory, which suggests that upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups. This increases the lipophilicity of the complex, facilitating its penetration through the lipid membranes of microorganisms and enhancing its biological efficacy.

Several studies have documented the improved biological profiles of metal complexes of 5-amino-1,3,4-thiadiazole derivatives:

Antifungal Activity: Co(II), Ni(II), and Cu(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole showed in vitro antifungal activity against Aspergillus and Candida species. nih.govresearchgate.net

Antibacterial Activity: While some novel 1,3,4-thiadiazole derivatives and their Cu(II) and Zn(II) complexes showed only moderate intrinsic antibacterial activity, they demonstrated a strong synergistic antibacterial effect against Staphylococcus aureus when used with the commercial antibiotic kanamycin (B1662678). nih.gov In the presence of the thiadiazole derivatives, the minimum inhibitory concentration (MIC) of kanamycin decreased significantly. nih.gov

Polypharmacological Activities: A series of 5-amino-1,3,4-thiadiazole appended isatins were found to have high biological profiling similarity with the antifungal agent itraconazole (B105839) and also exhibited moderate to good antiproliferative activity against tested cancer cell lines. nih.gov

The development of metal complexes of these ligands is a key strategy in the search for new therapeutic agents to combat drug resistance and treat complex diseases. granthaalayahpublication.org

| Compound/Complex | Metal Ion | Biological Activity | Findings | Reference |

| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole complexes | Co(II), Ni(II), Cu(II) | Antifungal | Showed in vitro activity against Aspergillus and Candida spp. | nih.govresearchgate.net |

| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole complexes | Cu(II), Zn(II) | Antibacterial (Synergistic) | Strong synergistic effect against S. aureus with kanamycin. | nih.gov |

| 5-amino-1,3,4-thiadiazole appended isatins | N/A (Ligand) | Antifungal, Antiproliferative | High bio-similarity to itraconazole; moderate activity against cancer cell lines. | nih.gov |

Supramolecular Chemistry and Crystal Engineering of Thiadiazolone Derivatives

Intermolecular Interactions (Hydrogen Bonding, Chalcogen Bonding)

The solid-state structure of 5-Amino-1,3,4-thiadiazol-2(3H)-one is heavily influenced by a network of intermolecular forces, with hydrogen bonding playing a dominant role. The molecule features an amino group (-NH₂) and a ring nitrogen (N-H), which act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the ring nitrogen atoms serve as acceptors.

Crystal structure analysis of this compound shows that the asymmetric unit contains three independent, yet similar, planar molecules. nih.govnih.gov These molecules are linked by intermolecular N—H···N and N—H···O hydrogen bonds. nih.govnih.gov The N—H···N interactions connect the independent molecules within the asymmetric unit. nih.gov The crystal structure is further stabilized by these hydrogen bonds, which are crucial in the formation of larger assemblies. nih.gov

The specific geometry of these hydrogen bonds has been determined through crystallographic studies. The interactions create a robust network that defines the molecular packing in the crystal lattice.

Table 1: Hydrogen-bond geometry (Å, °) for this compound nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

| N3—H3···O16(i) | 0.93(2) | 1.95(2) | 2.871(2) | 172(2) |

| N7A—H7A···N11 | 0.86(3) | 2.11(3) | 2.960(2) | 171(2) |

| N7B—H7B···N4 | 0.89(3) | 2.14(3) | 3.003(2) | 163(2) |

| N10—H10···O6(ii) | 0.91(2) | 1.94(2) | 2.839(2) | 169(2) |

| N14A—H14A···N18 | 0.87(3) | 2.13(3) | 2.981(2) | 166(2) |

| N14B—H14B···N11 | 0.88(3) | 2.17(3) | 3.033(2) | 167(2) |

| N17—H17···O6 | 0.91(2) | 1.97(2) | 2.873(2) | 171(2) |

| N21A—H21A···N4(iii) | 0.86(3) | 2.18(3) | 3.013(2) | 162(2) |

| N21B—H21B···N18(iv) | 0.86(3) | 2.19(3) | 3.030(2) | 164(2) |

Symmetry codes: (i) x, y, z-1; (ii) x, y, z+1; (iii) x-1, y, z; (iv) x+1, y, z.

While not explicitly detailed for this compound itself, related 2-amino-1,3,4-thiadiazole (B1665364) derivatives are known to exhibit nonbonding S···O interactions, a form of chalcogen bonding. nih.gov These interactions, although weaker than hydrogen bonds, can play a significant role in the fine-tuning of crystal packing. nih.gov

Self-Assembly Processes and Supramolecular Motifs

The specific intermolecular interactions present in this compound and its derivatives guide their self-assembly into well-defined supramolecular structures. The combination of N—H···N and N—H···O hydrogen bonds in this compound is responsible for linking the individual molecules into a two-dimensional sheet structure. nih.govnih.gov This sheet formation is a clear example of a self-assembly process leading to a higher-order supramolecular motif.

In a closely related derivative, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, a different but equally elegant self-assembly process is observed. iucr.org In this case, molecules first form hydrogen-bonded dimers. iucr.org These dimers then associate with other dimers to create tetrameric constructs. iucr.org The resulting tetramers are further linked into tape-like motifs, showcasing a hierarchical self-assembly process where primary interactions lead to the formation of intermediate motifs, which then organize into the final crystalline architecture. iucr.org This demonstrates how subtle changes to the core structure, such as the addition of a trifluoromethyl group, can alter the resulting supramolecular motifs.

Control of Crystalline Architectures

The ability to direct the formation of specific crystal structures, or crystal engineering, is a direct consequence of understanding and utilizing the intermolecular interactions and self-assembly processes. For this compound, the predictable and directional nature of its hydrogen bonds allows for significant control over its crystalline architecture.

The N—H···N and N—H···O hydrogen bonds work in concert to guide the molecules into a specific two-dimensional sheet that is parallel to the (111) crystallographic plane. nih.govnih.gov This demonstrates a high degree of structural control, where the molecular-level interactions dictate the macroscopic crystal packing.

Further evidence of this control is seen in derivatives. The crystal structure of 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine is stabilized by intermolecular N—H···N hydrogen bonds that link the molecules into one-dimensional chains or tapes along the b-axis. researchgate.net In the case of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, the formation of tetrameric constructs and their subsequent linking into tapes via S···O and O···O close contacts illustrates another method of architectural control. iucr.org By modifying the peripheral groups on the thiadiazole ring, it is possible to modulate the intermolecular interactions and thus steer the self-assembly towards different, yet still highly ordered, crystalline architectures.

Mechanistic Studies of Biological Activities of 5 Amino 1,3,4 Thiadiazol 2 3h One Derivatives in Vitro and in Silico

Anticancer Activity and Mechanisms of Action

Derivatives of 5-amino-1,3,4-thiadiazole have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of crucial enzymes and modulation of key cellular pathways.

The anticancer effects of these derivatives are often linked to their ability to inhibit enzymes that are critical for cancer cell survival and proliferation.

Histone Deacetylase (HDAC): A series of 5-aryl-1,3,4-thiadiazole-based hydroxamic acids were designed as analogues of the HDAC inhibitor SAHA (Suberoylanilide hydroxamic acid). nih.gov Several of these compounds, including those with 2-furfuryl, 5-bromofuran-2-yl, 5-methylfuran-2-yl, thiophen-2-yl, 5-methylthiophen-2-yl, and pyridyl moieties, exhibited potent anticancer cytotoxicity, with IC50 values 5- to 10-fold lower than SAHA in four human cancer cell lines. nih.gov Docking studies indicated that these compounds have high affinities for HDAC2 and HDAC8. nih.gov Another study found that N(1)-hydroxy-N(8)-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide and its 3-chloro and 4-chloro analogues possessed potent HDAC inhibition effects and were two- to five-fold more cytotoxic than SAHA against five cancer cell lines. researchgate.net

Carbonic Anhydrase (CA): Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been investigated as inhibitors of carbonic anhydrase, an enzyme involved in cancer progression. nih.gov Bis-sulfonamides with 1,3,4-thiadiazole (B1197879) rings were effective inhibitors of the cytosolic CA II and transmembrane CA IX, with inhibition constants in the nanomolar range. nih.gov These compounds also showed growth inhibition of several tumor cell lines. nih.gov

Focal Adhesion Kinase (FAK): Hybrids of 1,3,4-thiadiazole and an isatin (B1672199) core have been shown to inhibit focal adhesion kinase (FAK) phosphorylation in pancreatic cancer cells, demonstrating antiproliferative activity. nih.gov

Beyond direct enzyme inhibition, these compounds exert their anticancer effects by interfering with fundamental cellular processes.

Induction of Apoptosis and Cell Cycle Arrest: A number of 1,3,4-thiadiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide and N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide induced apoptosis and cell cycle arrest in a glioma cell line by inhibiting Akt activity. nih.gov Specifically, these compounds caused G1/S or G2/M phase arrest. nih.gov Another study on novel 1,3,4-thiadiazole derivatives found that one compound arrested breast cancer cells at the G2/M phase, likely through CDK1 inhibition, and significantly increased early apoptosis. nih.govresearchgate.net Similarly, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives induced cell cycle arrest at the S and G2/M phases in liver and breast cancer cells, respectively, and promoted apoptosis as indicated by an increased Bax/Bcl-2 ratio and caspase 9 levels. mdpi.com Furthermore, a 2-amino-1,3,4-thiadiazole (B1665364) derivative was reported to inhibit the extracellular signal-regulated kinase pathway, leading to cell cycle arrest in non-small lung carcinoma cells. vensel.org

The anticancer potential of 5-amino-1,3,4-thiadiazol-2(3H)-one derivatives has been confirmed through cytotoxicity assays against a wide range of human cancer cell lines.

For example, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide displayed selective activity against the Bcr-Abl-positive K562 myelogenous leukemia cell line. nih.gov Another study reported that 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine had an IC50 value of 2.44 µM against LoVo colon cancer cells and 23.29 µM against MCF-7 breast cancer cells. nih.gov Additionally, hybrids of 5-amino-1,3,4-thiadiazole and isatin showed good antiproliferative activities against human breast cancer and colorectal carcinoma cells. nih.gov

The table below summarizes the in vitro cytotoxicity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Myelogenous Leukemia) | Inhibited Abl protein kinase with IC50 of 7.4 µM | nih.gov |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Cancer) | IC50 = 2.44 µM | nih.gov |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast Cancer) | IC50 = 23.29 µM | nih.gov |

| N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide | Breast Cancer Cell Line | CTC50 = 0.794 µM | nih.gov |

| N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide | Lung Cancer Cell Line | CTC50 = 0.913 µM | nih.gov |

| Bis-sulfonamide derivative | HCT116 (Colon Cancer) | GI50 = 3.29 µg/mL | nih.gov |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivative | MDA (Breast Cancer) | IC50 = 9 µM | nih.gov |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide | MCF-7 (Breast Cancer) | IC50 = 3.12 µg/mL | mdpi.com |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide | HepG2 (Liver Cancer) | IC50 = 4.21 µg/mL | mdpi.com |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamide | MCF-7 (Breast Cancer) | IC50 = 3.89 µg/mL | mdpi.com |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-benzylpiperidin-1-yl)acetamide | HepG2 (Liver Cancer) | IC50 = 5.01 µg/mL | mdpi.com |

Enzyme Inhibition Profiling

The inhibitory activity of this compound derivatives extends to other enzymes with significant physiological roles.

Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been extensively studied as inhibitors of human carbonic anhydrase isozymes I and II (hCA-I and hCA-II). nih.govresearchgate.net In one study, pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide were synthesized and found to be potent inhibitors of both isozymes. nih.govresearchgate.net The IC50 values for hydratase activity ranged from 3.25 to 4.75 µM for hCA-I and 0.055 to 2.6 µM for hCA-II. nih.govresearchgate.net These new derivatives were found to be more potent inhibitors of hCA-II compared to the parent compound and the standard inhibitor acetazolamide. nih.govresearchgate.net

Another study on 2-[[5-(2,4-difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]acetophenone derivatives reported IC50 values for hydratase activity ranging from 0.033 to 0.14 µM for hCA-I and 0.030 to 0.11 µM for hCA-II. tandfonline.com Furthermore, bile acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide also showed significant inhibition of hCA-I and hCA-II, with the most active compounds having inhibition constants ranging from 66 to 190 nM for hCA-II. nih.gov

The table below presents the inhibitory activity of various 1,3,4-thiadiazole derivatives against hCA-I and hCA-II.

| Derivative Type | hCA-I IC50 (Hydratase) | hCA-II IC50 (Hydratase) | Reference |

|---|---|---|---|

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | 3.25 - 4.75 µM | 0.055 - 2.6 µM | nih.govresearchgate.net |

| 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]acetophenones | 0.033 - 0.14 µM | 0.030 - 0.11 µM | tandfonline.com |

| N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | 0.14 nM | - | drugbank.com |

| N'-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide | - | 0.15 nM | drugbank.com |

Derivatives of 1,3,4-thiadiazole have also emerged as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A series of drug-1,3,4-thiadiazole hybrid compounds were synthesized and showed promising AChE inhibitory activity. nih.gov The most potent compound, (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- nih.govnih.govoxazino[2,3,4-ij]quinolin-7(3H)-one, had an IC50 value of 18.1 ± 0.9 nM, which was significantly more active than the reference drug, neostigmine (B1678181) methyl sulfate. nih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors of AChE. nih.gov

Another study on benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus also reported potent anticholinesterase activity, with some compounds exhibiting activity in the nanomolar range and surpassing the reference drug donepezil. tbzmed.ac.ir Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole have also been identified as a potential new class of AChE inhibitors. biointerfaceresearch.com

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to an increase in local pH. This activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. Inhibition of urease is therefore a key therapeutic strategy. nih.gov

Derivatives of the 1,3,4-thiadiazole scaffold have been identified as potent urease inhibitors. nih.gov In silico studies suggest that the thiadiazole ring can effectively interact with the binding site of the urease enzyme. nih.gov The mechanism of inhibition often involves the interaction of the heterocyclic core and its substituents with the nickel ions in the active site of the enzyme. The nitrogen and sulfur atoms of the thiadiazole ring can chelate with the nickel ions, thereby blocking the catalytic activity of the enzyme.

For instance, a study on mdpi.comresearchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazole derivatives, which share a common structural motif, revealed outstanding urease inhibition. nih.gov The inhibitory potency of these compounds was found to be significantly better than the standard inhibitor, thiourea. nih.gov Structure-activity relationship (SAR) analyses have indicated that the nature and position of substituents on the thiadiazole ring play a crucial role in determining the inhibitory activity. nih.gov

Sirtuin 1 (SIRT1) Inhibition

Sirtuins are a class of NAD+-dependent protein deacetylases that are involved in various cellular processes, including gene silencing, DNA repair, and metabolism. researchgate.netrsc.org SIRT1, in particular, has emerged as a potential therapeutic target for various diseases. rsc.org

While research on SIRT1 inhibition by this compound derivatives is still emerging, studies on related aminothiadiazole and aminothiazole compounds provide valuable insights. In vitro inhibition assays have shown that aminothiadiazole derivatives can inhibit human SIRT1 (hSirt1). researchgate.net However, a switch from an aminothiazole to an aminothiadiazole scaffold has been observed to lead to a loss in potency in some cases, highlighting the subtle structural requirements for effective inhibition. researchgate.net

Molecular docking studies on other heterocyclic inhibitors of SIRT1 have revealed key interactions within the enzyme's binding site. For example, the oxadiazole ring in some inhibitors has been shown to form hydrogen bonds with the backbone of isoleucine 347 (ILE347) in SIRT1. mdpi.com It is plausible that this compound derivatives could adopt a similar binding mode, with the thiadiazole ring and its substituents forming crucial interactions with key amino acid residues in the SIRT1 active site. Further in silico and in vitro studies are needed to elucidate the precise mechanism of SIRT1 inhibition by this specific class of compounds.

Antimicrobial Activity and Mechanistic Considerations

Derivatives of 2-amino-1,3,4-thiadiazole are well-documented for their broad-spectrum antimicrobial properties, exhibiting activity against both bacteria and fungi. researchgate.netdovepress.comnih.gov The antimicrobial efficacy of these compounds is often attributed to the presence of the N=C-S moiety within the thiadiazole ring. rsc.org

The antibacterial action of this compound derivatives is believed to be multifactorial. One proposed mechanism involves the inhibition of essential bacterial enzymes. For example, some 1,3,4-thiadiazole derivatives have shown inhibitory effects on bacterial kinases, which are crucial for various cellular processes. rsc.org

Another potential mechanism is the disruption of the bacterial cell wall or membrane integrity. The lipophilicity of the thiadiazole ring can facilitate the passage of these compounds across the bacterial cell membrane. nih.gov Once inside the cell, they can interfere with various cellular functions.

Furthermore, studies involving the interaction of 1,3,4-thiadiazole derivatives with calf thymus DNA (CT-DNA) suggest that these compounds can bind to DNA. rsc.org This interaction could potentially interfere with DNA replication and transcription, leading to bacterial cell death. The mode of interaction is thought to be through intercalation or groove binding, stabilized by hydrogen bonds and van der Waals forces.

The antifungal activity of 1,3,4-thiadiazole derivatives is often linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Ergosterol is analogous to cholesterol in mammalian cells and is essential for maintaining the fluidity and integrity of the fungal cell membrane.

Thiadiazole derivatives are considered bioisosteres of other azole antifungals like imidazoles and triazoles. nih.gov The proposed mechanism of action involves the inhibition of the enzyme 14-α-sterol demethylase (also known as CYP51), a key enzyme in the ergosterol biosynthesis pathway. nih.gov Docking studies have shown that these compounds can fit into the active site of 14-α-sterol demethylase, with the nitrogen atoms of the thiadiazole ring potentially coordinating with the heme iron of the enzyme, thereby blocking its catalytic activity. nih.gov This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Free radicals and other reactive oxygen species (ROS) can cause oxidative damage to cells, contributing to various diseases. Antioxidants can neutralize these harmful species. Several 1,3,4-thiadiazole derivatives have been reported to possess antioxidant properties. rsc.org

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. nih.govacs.org The mechanism of free radical scavenging by this compound derivatives likely involves hydrogen atom transfer (HAT) from the amino group (-NH2) or the thiol group (-SH) in the tautomeric form. nih.gov

Quantum chemical calculations have been employed to understand the structure-antioxidant activity relationship of similar heterocyclic compounds. nih.gov These studies suggest that the hydrogen atoms of the amino and thiol groups can be susceptible to nucleophilic attack by free radicals, leading to their neutralization. nih.gov The specific mechanism, whether through HAT, single electron transfer (SET), or radical adduct formation (RAF), can depend on the reaction environment. acs.org

Other Investigated Biological Activities (Mechanistic Aspects)

Beyond the activities discussed above, derivatives of the 5-amino-1,3,4-thiadiazole scaffold have been explored for a variety of other biological effects.

Carbonic Anhydrase Inhibition: Certain 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov The mechanism of inhibition involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, a well-established mechanism for sulfonamide-based carbonic anhydrase inhibitors. researchgate.netnih.gov

Anticonvulsant Activity: Some derivatives have been investigated for their potential as anticonvulsant agents. mdpi.comsigmaaldrich.com The exact mechanism is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems in the central nervous system.

Diuretic Activity: Novel 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives have been synthesized and shown to possess diuretic properties. researchgate.net This activity is often associated with the inhibition of carbonic anhydrase in the kidneys. researchgate.net

Anticonvulsant Activity

The search for novel anticonvulsant agents with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry. Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds with significant anticonvulsant potential. nih.govnih.gov

In Vitro Studies:

In vitro studies on this compound derivatives have often focused on their interaction with key enzymes and receptors implicated in epilepsy. One of the primary targets investigated is the carbonic anhydrase (CA) enzyme. nih.gov Certain derivatives have been shown to inhibit human carbonic anhydrase isoforms II and IX, suggesting a potential mechanism for their anticonvulsant effects. nih.gov

Another avenue of in vitro investigation involves the assessment of biochemical parameters related to neuronal excitability and oxidative stress. For instance, potent 1,3,4-thiadiazole derivatives have been evaluated for their effects on lipid peroxidation, nitric oxide levels, reduced glutathione, superoxide (B77818) dismutase, and total antioxidant capacity. nih.gov Furthermore, the impact of these compounds on the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) has been a key area of study. nih.gov The mechanism of action for some 1,3,4-thiadiazole derivatives is believed to involve the release of chloride ions through the GABAa pathway, which helps to prevent the excessive firing of neurons. nih.gov

In Silico Studies:

In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, have been instrumental in understanding the structural requirements for the anticonvulsant activity of 5-substituted 2-(R-amino)-1,3,4-thiadiazoles. uran.ua These computational methods help in identifying the key molecular descriptors that influence the anticonvulsant activity. uran.ua

Molecular docking studies have been employed to predict the binding affinity and interactions of these derivatives with crucial targets like voltage-gated sodium channels and GABA receptors. ajprd.com These studies have revealed that several thiadiazole derivatives exhibit strong binding affinities towards these target proteins, with favorable binding energies and significant interactions at the active sites. ajprd.com QSAR studies have indicated that the anticonvulsant activity of these compounds is dependent on factors such as the energy values of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the octanol-water partition coefficient (logP). uran.ua It has been observed that an increase in lipophilicity and molecular volume can lead to a decrease in seizure severity and an increase in the latency period. uran.ua Conversely, an increase in polarizability has been found to have a negative impact on the anticonvulsant activity. uran.ua

Table 1: Summary of In Silico Findings for Anticonvulsant Activity

| Computational Method | Key Findings | Reference |

|---|---|---|

| QSAR Analysis | Anticonvulsant activity is influenced by HOMO/LUMO energies and logP. Increased lipophilicity and volume are beneficial, while increased polarizability is detrimental. | uran.ua |

| Molecular Docking | Derivatives show strong binding affinity to voltage-gated sodium channels and GABA receptors. | ajprd.com |

Antidiabetic Activity

Derivatives of 1,3,4-thiadiazole have also been investigated for their potential as antidiabetic agents, primarily focusing on the inhibition of key enzymes involved in carbohydrate metabolism. researchgate.netmdpi.com

In Vitro Studies:

In vitro assays have demonstrated that certain this compound derivatives can effectively inhibit α-amylase and α-glucosidase . mdpi.comresearchgate.net These enzymes are responsible for the breakdown of complex carbohydrates into simpler sugars, and their inhibition can help in managing postprandial hyperglycemia (a spike in blood sugar after a meal). researchgate.net

For example, a series of novel 5-furyl-1,3,4-thiadiazol-2-imine derivatives were synthesized and screened for their α-amylase inhibitory activity using the chromogenic dinitrosalicylic acid method. researchgate.net Several of these compounds exhibited significant percentage inhibition, with acarbose (B1664774) used as a standard reference. researchgate.net Similarly, other studies have shown that newly synthesized 1,3,4-thiadiazole derivatives possess pronounced inhibitory activity against α-glucosidase, in some cases exceeding the activity of the reference drug acarbose. mdpi.com

In Silico Studies:

Molecular docking has been a valuable tool in predicting the binding interactions of these thiadiazole derivatives with the active sites of α-amylase and α-glucosidase. mdpi.comresearchgate.net These studies help in understanding the structure-activity relationships and in designing more potent inhibitors. mdpi.com

For instance, docking studies with human pancreatic α-amylase and peroxisome proliferator-activated receptor-gamma (PPARγ) have been conducted to predict the protein-ligand binding modes. researchgate.net The results of these docking studies have often shown a good correlation with the in vitro biological activity. researchgate.net Furthermore, in silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are often carried out to assess the drug-likeness of these compounds. nih.gov

Table 2: In Vitro Antidiabetic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Type | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| 5-Furyl-1,3,4-thiadiazol-2-imine derivatives | α-Amylase | Significant percentage inhibition observed. | researchgate.net |

| 1,3,4-Thiadiazole derivatives | α-Glucosidase | Pronounced inhibitory activity, some exceeding acarbose. | mdpi.com |

Diuretic Activity

The diuretic potential of this compound derivatives has been explored, with studies suggesting their ability to increase urine output and electrolyte excretion. nih.govresearchgate.net

In Vitro and In Vivo Studies:

While the prompt specifically requests in vitro and in silico studies, the available research on the diuretic activity of these compounds is predominantly in vivo (conducted in living organisms). These studies have shown that administration of certain 1,3,4-thiadiazole derivatives leads to a significant increase in urine volume and the excretion of electrolytes such as sodium, potassium, and chloride ions. nih.gov